Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, classified as a third-generation gliptin, primarily used for managing type 2 diabetes mellitus []. It acts by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) [, ]. This inhibition leads to increased GLP-1 levels, which in turn enhance insulin secretion and suppress glucagon secretion, ultimately contributing to blood glucose regulation [, , ].
While the articles do not provide a detailed molecular structure diagram for teneligliptin, they mention its classification as a "dipeptide peptidase-4 inhibitor" [, , , ] and a "third-generation gliptin" [, ]. This suggests that it likely possesses structural features typical of these classes of compounds, such as a central core structure that mimics the dipeptide substrates of the DPP-4 enzyme and specific functional groups that interact with the enzyme's active site.
Teneligliptin's primary mechanism of action involves the inhibition of the DPP-4 enzyme [, , , , , , , , ]. This inhibition prevents the breakdown of incretin hormones, mainly GLP-1 [, ]. As a result, GLP-1 levels increase, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from α-cells [, , ]. This dual action helps regulate blood glucose levels by promoting glucose uptake and utilization while reducing hepatic glucose production.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4